2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol
Overview
Description
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12ClNO It is a Schiff base derived from the condensation of 3-chloro-4-methylaniline and salicylaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-chloro-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Industry: Used in the synthesis of other organic compounds and materials
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
- 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4H-chromen-4-one
Uniqueness
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Biological Activity
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol, also known as a Schiff base compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse scientific sources.
The compound has the molecular formula and features both chloro and imino groups attached to an aromatic ring. Its unique structure contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 245.7 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Functional Groups | Imino, Chloro |
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with glacial acetic acid as a catalyst, followed by recrystallization from tetrahydrofuran to obtain pure crystals.
Antimicrobial Properties
Research indicates that Schiff base compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains with promising results.
- Antibacterial Activity : Studies have shown that the compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Antifungal Activity : Preliminary evaluations suggest that the compound exhibits antifungal properties against several pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating fungal infections .
Case Studies
A recent study focused on the synthesis and biological evaluation of similar Schiff bases reported that derivatives of this compound showed enhanced activity compared to their non-chlorinated counterparts. The introduction of halogen groups was found to increase antimicrobial efficacy significantly .
The biological activity of this compound is attributed to its ability to form chelates with metal ions, which can disrupt essential enzymatic functions in microbes. Additionally, the imino group may facilitate interactions with nucleophiles in microbial cells, leading to cellular damage or death .
Future Directions
Further research is needed to explore the full potential of this compound in medicinal chemistry. Investigating its efficacy in vivo and understanding its pharmacokinetics will be crucial for developing it as a therapeutic agent.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-[(3-chloro-4-methylphenyl)iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRVVVUIYPSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420810 | |
Record name | MLS002695059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-63-0 | |
Record name | MLS002695059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002695059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.